

# dibenzyl ketoxime molecular weight and formula

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## Compound of Interest

Compound Name: *Dibenzyl ketoxime*

Cat. No.: *B155756*

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## In-Depth Technical Guide to Dibenzyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dibenzyl ketoxime**, a significant organic compound utilized as an intermediate in various chemical and pharmaceutical syntheses. This document details its core physicochemical properties, provides established experimental protocols for its synthesis and characterization, and outlines its known reactivity and potential biological significance.

## Core Physicochemical Data

The fundamental properties of **dibenzyl ketoxime** are summarized below, providing a ready reference for laboratory applications.

Property	Value	Citations
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NO	[1][2][3]
Molecular Weight	225.29 g/mol	[3]
Alternate Names	1,3-Diphenyl-2-propanone oxime, 1,3-Diphenylacetone oxime	[1][2][3]
CAS Number	1788-31-4	[1]
Appearance	White or pale yellow crystalline powder	[3]
Melting Point	122-124 °C	[3]

## Synthesis of Dibenzyl Ketoxime

The primary route for the synthesis of **dibenzyl ketoxime** involves the reaction of 1,3-diphenyl-2-propanone (dibenzyl ketone) with hydroxylamine.[4] This condensation reaction is a standard method for the formation of ketoximes.

## Experimental Protocol: Synthesis of Dibenzyl Ketoxime

This protocol outlines a general procedure for the synthesis of **dibenzyl ketoxime**, which can be adapted and optimized for specific laboratory conditions.

Materials:

- 1,3-Diphenyl-2-propanone (Dibenzyl ketone)
- Hydroxylamine hydrochloride
- A suitable base (e.g., sodium hydroxide, potassium hydroxide)
- Ethanol or other suitable solvent
- Deionized water

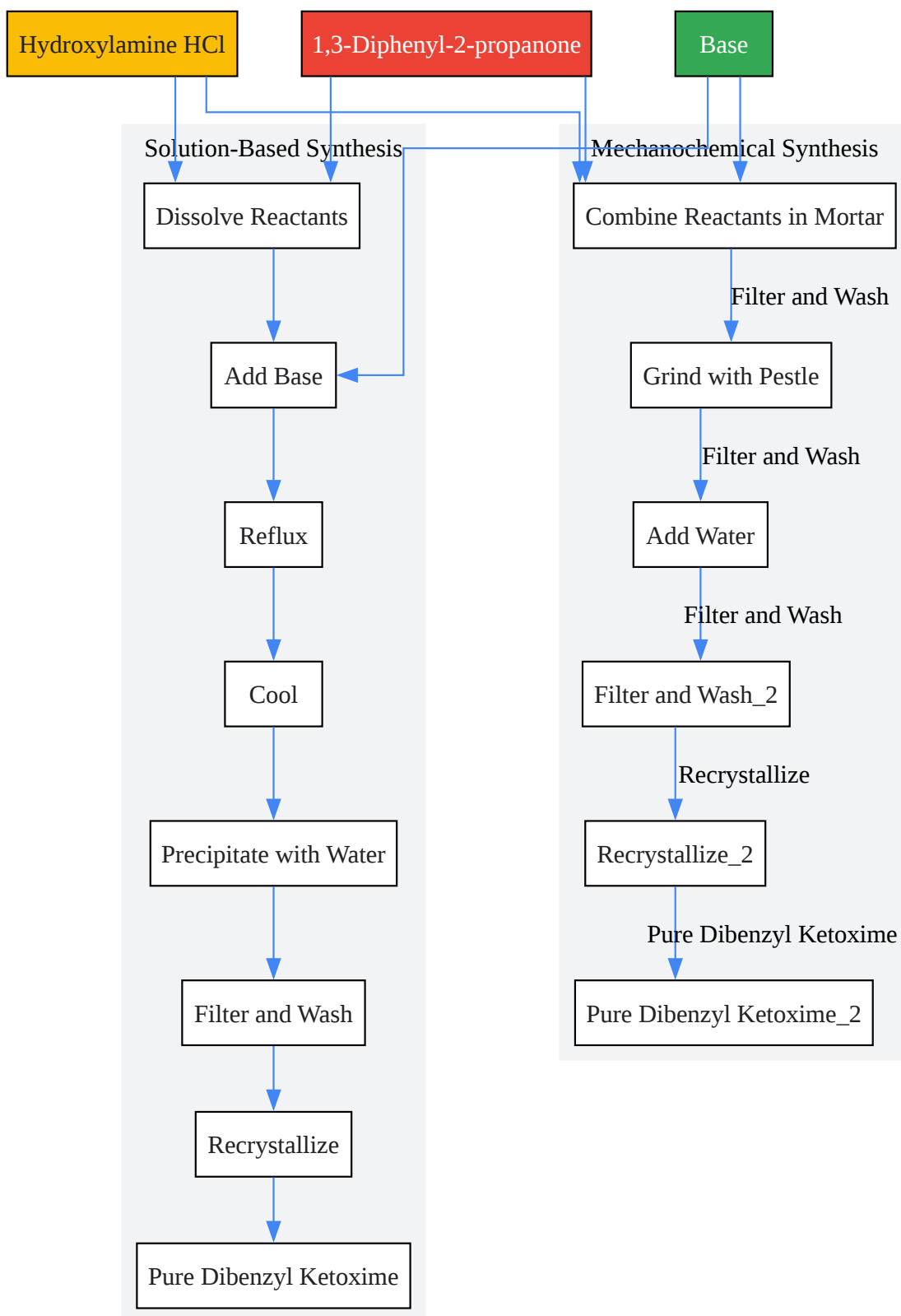
- Mortar and pestle (for mechanochemical synthesis) or round-bottom flask with reflux condenser (for solution-based synthesis)

#### Procedure (Solution-Based):

- Dissolve 1,3-diphenyl-2-propanone and a molar excess (typically 1.5 to 2 equivalents) of hydroxylamine hydrochloride in ethanol in a round-bottom flask.
- Slowly add an aqueous solution of the base to neutralize the hydrochloric acid formed during the reaction.
- Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water to precipitate the crude **dibenzyl ketoxime**.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **dibenzyl ketoxime**.

#### Procedure (Mechanochemical - Solvent-Free):<sup>[5]</sup><sup>[6]</sup>

- Combine 1,3-diphenyl-2-propanone, hydroxylamine hydrochloride, and a solid base (e.g., sodium hydroxide) in a mortar.<sup>[5]</sup>
- Grind the mixture vigorously with a pestle for a specified time, monitoring the reaction by TLC.<sup>[6]</sup>
- Upon completion, add water to the mixture.
- Collect the solid product by vacuum filtration and wash thoroughly with water.
- Recrystallize the crude product from a suitable solvent to yield pure **dibenzyl ketoxime**.



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Diagram 1: Experimental workflow for the synthesis of **dibenzyl ketoxime**.

## Characterization and Analysis

The identity and purity of the synthesized **dibenzyl ketoxime** can be confirmed using various analytical techniques.

### Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzyl groups and the methylene protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

Mass Spectrometry (MS):

- A common method for the analysis of oximes is Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[7][8]</sup>
- Sample Preparation: Dissolve a small amount of the **dibenzyl ketoxime** in a suitable volatile solvent (e.g., dichloromethane).
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5MS) is typically used.
  - Injector Temperature: 250 °C
  - Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 8 °C/min) to a final temperature of around 300 °C.<sup>[7]</sup>
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Ion Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C[7]
- The resulting mass spectrum should show the molecular ion peak corresponding to the molecular weight of **dibenzyl ketoxime** ( $m/z = 225.29$ ).

Infrared (IR) Spectroscopy:

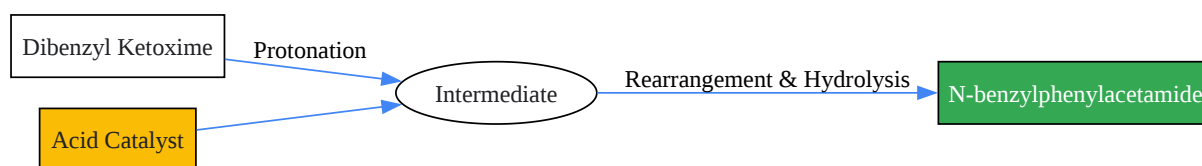
- The IR spectrum will exhibit characteristic absorption bands for the C=N bond (around 1600-1680  $\text{cm}^{-1}$ ) and the O-H bond of the oxime group (a broad peak around 3200-3450  $\text{cm}^{-1}$ ).[6]

## Reactivity and Potential Applications

**Dibenzyl ketoxime**, as a ketoxime, can undergo several characteristic reactions, with the Beckmann rearrangement being one of the most significant.

### Beckmann Rearrangement

The Beckmann rearrangement is an acid-catalyzed conversion of a ketoxime to an N-substituted amide.[4] This reaction is of considerable industrial importance. For **dibenzyl ketoxime**, this rearrangement would lead to the formation of N-benzylphenylacetamide.



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